11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core.
Introduction of functional groups: The chloro and fluoro substituents are introduced through halogenation reactions, while the phenylethyl group is added via alkylation.
Final modifications: The thia and tetraazatricyclo components are incorporated through a series of substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro and fluoro groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents in place of the chloro or fluoro groups.
Scientific Research Applications
11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity against certain diseases.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione include other tricyclic compounds with similar functional groups. Examples might include:
This compound analogs: Compounds with slight modifications to the functional groups or core structure.
Other tricyclic compounds: Molecules with different substituents but similar tricyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure. This combination gives it distinct chemical and biological properties that set it apart from other similar compounds.
Properties
Molecular Formula |
C22H22ClFN4O2S |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
11-[(2-chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H22ClFN4O2S/c23-16-7-4-8-17(24)15(16)13-27-22(30)28-18-10-12-31-19(18)20(29)26(21(28)25-27)11-9-14-5-2-1-3-6-14/h1-8,18-19,21,25H,9-13H2 |
InChI Key |
SHFNUTSGLYLCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2C1N3C(NN(C3=O)CC4=C(C=CC=C4Cl)F)N(C2=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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